Kinase inhibition: Several studies highlight the potential of pyrazole-containing compounds as kinase inhibitors [, ]. The structure of this molecule suggests potential interaction with the ATP-binding site of kinases.
Receptor binding: The presence of a trifluoromethylbenzyl group and a pyrazole ring in this molecule could facilitate its binding to specific receptors [, ], potentially modulating their downstream signaling pathways.
Compound Description: CVT 6975 is a xanthine derivative known for its potent and selective antagonistic activity towards the human A2B adenosine receptor. []
Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: This compound highlights the use of substituted pyrazole rings in the development of kinase inhibitors. While it doesn't share the same substituents as 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, it showcases how modifying substituents on the pyrazole scaffold can be used to target specific kinases.
8-(1H-Pyrazol-4-yl)-1,3-dipropyl xanthine
Compound Description: This compound is a pyrazole derivative with moderate affinity for the A2B adenosine receptor (Ki = 9 nM). []
Relevance: This compound, like 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, contains a 1H-pyrazole ring. While the substitution patterns differ significantly, this compound highlights the potential of pyrazole derivatives in targeting adenosine receptors.
Compound Description: This compound is a highly potent and selective A2B adenosine receptor antagonist with a Ki of 1 nM. []
Relevance: This compound demonstrates how the introduction of a 3-(trifluoromethyl)benzyl group to the 1-position of the pyrazole ring can drastically enhance A2B adenosine receptor antagonism compared to the unsubstituted 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine. This suggests that the presence of the 3-(trifluoromethyl)benzyl group in 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine might also contribute to its potential biological activity.
Compound Description: This compound has been structurally characterized, revealing a twisted molecular conformation. []
Relevance: Though structurally different from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, this compound illustrates the structural diversity possible within the family of pyrazole derivatives containing a trifluoromethyl substituent.
Compound Description: This indazole derivative exhibits inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. []
Relevance: While this compound is not a pyrazole derivative, it highlights the use of a 4-chloro-3-(trifluoromethyl)phenyl substituent in the design of biologically active compounds. This suggests that the 3-(trifluoromethyl)benzyl group in 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, with a similar substitution pattern, could also contribute to potential bioactivity.
Compound Description: This series of compounds were synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7. []
Relevance: While this series shares the common feature of a substituted pyrazole ring with 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, it highlights the importance of exploring diverse substitution patterns on the pyrazole scaffold to achieve desired biological activities.
Compound Description: AZD1480 is a potent Jak2 inhibitor currently under investigation in Phase I clinical trials for the treatment of myeloproliferative neoplasms. []
Relevance: This compound exemplifies the potential of pyrazole derivatives as therapeutic agents. Although it differs structurally from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, it showcases the diverse biological activities that can be achieved by modifying the substituents on the pyrazole core.
Compound Description: This compound has been characterized by X-ray crystallography, revealing intramolecular hydrogen bonding and a twisted conformation. []
Relevance: While this compound is structurally different from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, it showcases the structural diversity attainable within the class of pyrazole derivatives containing trifluoromethyl substituents.
Compound Description: These compounds were synthesized and evaluated for their antibacterial activity. []
Relevance: Though structurally different from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, these compounds exemplify the potential of incorporating a substituted pyrazole ring into larger heterocyclic systems for developing new antibacterial agents.
Compound Description: These compounds, incorporating a trifluoromethylphenyldiazenyl pyrazole moiety, were synthesized and screened for antimicrobial activity. []
Relevance: While these compounds exhibit significant structural differences from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, they demonstrate how incorporating a trifluoromethylphenyl group can contribute to the development of potentially bioactive compounds.
Compound Description: This compound has been synthesized and structurally characterized, showing a nearly planar pyrazole ring. []
Relevance: While structurally distinct from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, this compound demonstrates the structural diversity achievable within the family of substituted pyrazole derivatives.
Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor with an IC50 of 1.8 nM. []
Relevance: Though structurally distinct from 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, compound 7w, with its trifluoromethylpyridine moiety, exemplifies the potential of incorporating trifluoromethyl-substituted heterocycles in designing biologically active compounds, particularly GlyT1 inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.